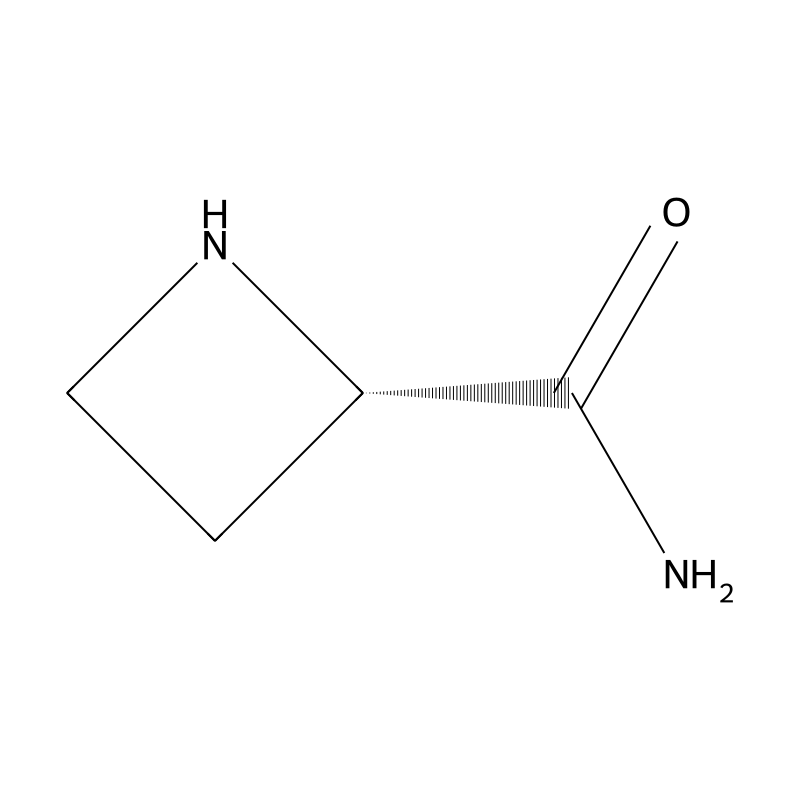

(S)-Azetidine-2-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-Azetidine-2-carboxamide is a chiral compound characterized by a four-membered heterocyclic structure known as azetidine, with a carboxamide functional group attached at the second carbon. Its chemical formula is CHNO, and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound's unique structure allows it to participate in various

- Nucleophilic Substitution: The nitrogen atom in the carboxamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Ring Opening: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of larger molecules or different functional groups.

- Aza-Paterno-Büchi Reaction: This reaction involves the formation of azetidines from isoxazoline derivatives under photochemical conditions, expanding the scope of synthetic methodologies available for this compound .

(S)-Azetidine-2-carboxamide has been studied for its biological activity, particularly its role as an analogue of proline. It has been found to interact with various biological systems, including:

- Enzyme Inhibition: It acts as a substrate for specific enzymes like azetidine-2-carboxylate hydrolase, which catalyzes its conversion into 2-hydroxy-4-aminobutyric acid. This reaction is significant in detoxifying the compound and has implications in microbial metabolism .

- Toxicity: Due to its structural similarity to proline, (S)-azetidine-2-carboxamide can cause protein misfolding when incorporated into proteins, leading to potential toxic effects in organisms that cannot metabolize it effectively .

The synthesis of (S)-Azetidine-2-carboxamide can be achieved through various methods:

- Aza-Paterno-Büchi Reaction: This method utilizes light to promote the reaction between 2-isoxazoline derivatives and alkenes, producing azetidines with high stereoselectivity .

- C(sp)-H Functionalization: This technique involves palladium-catalyzed reactions that allow for the selective functionalization of the azetidine ring, enhancing its reactivity and utility in further synthetic applications .

- Hydrolysis of Esters: The conversion of esters derived from (S)-azetidine-2-carboxylic acid can yield (S)-azetidine-2-carboxamide through hydrolysis under acidic or basic conditions.

(S)-Azetidine-2-carboxamide has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs due to its ability to mimic natural amino acids.

- Agricultural Chemicals: Its derivatives are explored for use as herbicides and pesticides.

- Biochemical Research: The compound is utilized in studies related to enzyme activity and metabolic pathways involving proline analogues.

Studies have shown that (S)-Azetidine-2-carboxamide interacts with specific enzymes, particularly those involved in amino acid metabolism. For instance, l-Azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C specifically catalyzes the hydrolytic opening of the azetidine ring, demonstrating a unique adaptation to utilize this compound as a nitrogen source while detoxifying it .

Several compounds share structural similarities with (S)-Azetidine-2-carboxamide. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| (R)-Azetidine-2-carboxylic acid | Enantiomer of (S)-Azetidine-2-carboxylic acid | Different biological activity due to stereochemistry |

| 6-Methylpiperidine-2-carboxylic acid | Piperidine derivative with a carboxylic acid group | Larger ring structure; different reactivity profile |

| (S)-Piperidine-2-carboxylic acid | Similar piperidine structure | More stable due to six-membered ring; different pharmacological properties |

| 4-Oxo-2-azetidinecarboxylic acid | Contains a keto group at position 4 | Potentially more reactive due to carbonyl presence |

| Methyl azetidine-2-carboxylate hydrochloride | Methyl ester derivative | Different solubility and reactivity profile |

These compounds highlight the uniqueness of (S)-Azetidine-2-carboxamide through its specific ring structure and functional groups, which influence its reactivity and biological interactions.